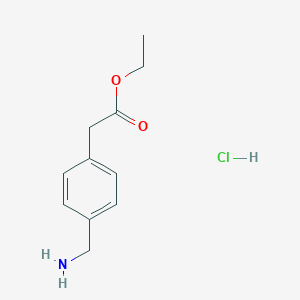

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9;/h3-6H,2,7-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXOEPBHTWEJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599523 | |

| Record name | Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17841-69-9 | |

| Record name | Benzeneacetic acid, 4-(aminomethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17841-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [4-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride and its Active Metabolite, Actarit

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the known mechanisms of action related to Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Introduction: The Role of this compound

This compound is primarily recognized in the scientific literature as a chemical intermediate. Its principal application is in the synthesis of the active pharmaceutical ingredient (API) Actarit (4-acetylaminophenylacetic acid). Extensive searches of scientific databases and literature reveal a lack of direct studies on the biological mechanism of action of this compound itself. Therefore, this guide will focus on the well-documented mechanism of action of its resulting active compound, Actarit, which is the entity responsible for the observed therapeutic effects.

Actarit: A Disease-Modifying Anti-Rheumatic Drug (DMARD)

Actarit is classified as a disease-modifying anti-rheumatic drug (DMARD) and has been used in the treatment of rheumatoid arthritis (RA).[1][2] Its therapeutic effects stem from its ability to modulate the immune system and suppress inflammatory processes that are central to the pathophysiology of RA.[1][3]

Core Mechanism of Action of Actarit

The primary mechanism of action of Actarit is the modulation of the immune response, characterized by the inhibition of pro-inflammatory pathways and the reduction of cellular and molecular mediators of inflammation in the synovial environment of joints affected by rheumatoid arthritis.[1][3][4]

Inhibition of Pro-Inflammatory Cytokine Production

Actarit has been demonstrated to suppress the production of several key pro-inflammatory cytokines that play a critical role in the pathogenesis of rheumatoid arthritis.[1][3] It reduces the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) from synovial cells.[4] Furthermore, it inhibits the production of other pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[5][6]

Modulation of T-Cell Activity

A crucial aspect of Actarit's mechanism is its ability to modulate T-lymphocyte function.[1] Overactive T-cells contribute significantly to the autoimmune attack on joint tissues in rheumatoid arthritis.[1][3] Actarit is believed to down-regulate T-cell activation, thereby reducing their inflammatory actions.[3] It has been suggested that Actarit improves the production of suppressor T-cells by modulating the production and serum levels of interleukin-2.

Down-regulation of Adhesion Molecules

Actarit has been shown to down-regulate the expression of adhesion molecules on fibroblast-like synovial cells, specifically CD44 and Intercellular Adhesion Molecule 1 (ICAM-1).[4] It also reduces the expression of Very Late Antigen-4 (VLA-4) on macrophage-like synovial cells.[4] This reduction in adhesion molecules leads to decreased adhesion of lymphocytes to synovial cells, thereby mitigating the inflammatory cell infiltration into the joint synovium.[4]

Inhibition of Matrix Metalloproteinases (MMPs)

The destruction of cartilage and bone in rheumatoid arthritis is mediated by enzymes such as Matrix Metalloproteinases (MMPs). Actarit has been found to suppress the production of MMP-1 (collagenase) by primary synovial cells, which contributes to the prevention of joint degradation.[4]

Reduction of Nitric Oxide (NO) Levels

Clinical studies have indicated that Actarit can reduce serum levels of nitric oxide (NO) in patients with early-phase rheumatoid arthritis.[7] Elevated NO levels are associated with inflammation and tissue damage in RA.

Data Presentation

Table 1: Summary of the Effects of Actarit on Key Biological Markers in Rheumatoid Arthritis

| Biological Marker | Effect of Actarit | Reference |

| Pro-inflammatory Cytokines | ||

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Secretion | [4] |

| Interleukin-1beta (IL-1β) | Reduced Secretion | [4] |

| Interleukin-2 (IL-2) | Modulated Production | |

| Interleukin-6 (IL-6) | Inhibited Production | [5] |

| Interferon-gamma (IFN-γ) | Inhibited Production | [5] |

| GM-CSF | Inhibited Production | [5] |

| Cell Adhesion Molecules | ||

| CD44 (on fibroblast-like synoviocytes) | Down-regulated Expression | [4] |

| ICAM-1 (on fibroblast-like synoviocytes) | Down-regulated Expression | [4] |

| VLA-4 (on macrophage-like synoviocytes) | Down-regulated Expression | [4] |

| Enzymes | ||

| Matrix Metalloproteinase-1 (MMP-1) | Suppressed Production | [4] |

| Other Inflammatory Mediators | ||

| Nitric Oxide (NO) | Reduced Serum Levels | [7] |

Experimental Protocols

The following are representative experimental protocols that could be used to investigate the mechanism of action of Actarit, based on the findings in the cited literature.

Primary Synovial Cell Culture and Cytokine Measurement

-

Objective: To determine the effect of Actarit on pro-inflammatory cytokine production by synovial cells from rheumatoid arthritis patients.

-

Methodology:

-

Synovial tissue is obtained from RA patients undergoing synovectomy or joint replacement surgery.

-

The tissue is minced and digested with enzymes such as collagenase and dispase to isolate primary synovial cells.

-

The isolated cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum).

-

Cells are then treated with varying concentrations of Actarit (e.g., 10⁻⁴ to 10⁻⁷ M) for a specified period (e.g., 24-48 hours).[4]

-

The culture supernatants are collected, and the concentrations of TNF-α and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

The mRNA expression levels of these cytokines can also be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Flow Cytometry Analysis of Adhesion Molecule Expression

-

Objective: To assess the effect of Actarit on the expression of cell surface adhesion molecules on synovial cells.

-

Methodology:

-

Fibroblast-like and macrophage-like synovial cell lines or primary cells are cultured as described above.

-

Cells are treated with Actarit at therapeutic concentrations.

-

Following treatment, cells are harvested and washed.

-

The cells are then incubated with fluorescently-labeled monoclonal antibodies specific for CD44, ICAM-1, or VLA-4.

-

The fluorescence intensity of the cell population is analyzed using a flow cytometer to quantify the expression levels of the adhesion molecules.[4]

-

T-Cell Activation Assay

-

Objective: To evaluate the impact of Actarit on T-cell activation.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or RA patients.

-

T-cells are purified from the PBMC population.

-

The T-cells are stimulated with a mitogen (e.g., phytohemagglutinin) or through T-cell receptor (TCR) cross-linking in the presence or absence of Actarit.

-

T-cell activation can be assessed by measuring cell proliferation (e.g., using a BrdU incorporation assay) or by quantifying the production of activation markers like IL-2 in the culture supernatant via ELISA.

-

Signaling Pathways and Visualizations

The mechanism of Actarit involves the modulation of complex inflammatory signaling pathways within immune and synovial cells.

References

- 1. What is Actarit used for? [synapse.patsnap.com]

- 2. apollopharmacy.in [apollopharmacy.in]

- 3. What is the mechanism of Actarit? [synapse.patsnap.com]

- 4. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Effects of First-line Anti-arthritic Drugs on T-cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Effects of First-line Anti-arthritic Drugs on T-cell Activation | Bentham Science [benthamscience.com]

- 7. Clinical effects of actarit in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a key intermediate in pharmaceutical research and development. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Executive Summary

The synthesis of this compound can be effectively achieved through two principal pathways, each commencing from readily available starting materials. The first pathway involves the Gabriel synthesis, starting from a chloromethylphenyl intermediate. The second pathway utilizes the catalytic hydrogenation of a cyanophenyl intermediate. Both routes culminate in the formation of the desired primary amine, which is subsequently converted to its stable hydrochloride salt. This guide provides a detailed comparative analysis of these methodologies to inform selection based on available resources, desired yield, and purity requirements.

Pathway 1: Gabriel Synthesis from Ethyl 2-(4-(chloromethyl)phenyl)acetate

This pathway is a classic and reliable method for the synthesis of primary amines, effectively preventing the over-alkylation often encountered in other amination methods. The synthesis proceeds in three main stages: preparation of the starting material, Gabriel reaction with potassium phthalimide, and subsequent deprotection to yield the primary amine.

Stage 1: Synthesis of Ethyl 2-(4-(chloromethyl)phenyl)acetate

The starting material, Ethyl 2-(4-(chloromethyl)phenyl)acetate, can be synthesized via Fischer esterification of 4-(chloromethyl)phenylacetic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)phenylacetic acid (1 equivalent).

-

Esterification: Add an excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-(chloromethyl)phenyl)acetate. Further purification can be achieved by vacuum distillation.

Stage 2: Synthesis of Ethyl 2-(4-(phthalimidomethyl)phenyl)acetate

The chloromethyl intermediate is then reacted with potassium phthalimide in a nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: Add Ethyl 2-(4-(chloromethyl)phenyl)acetate (1 equivalent) to the suspension.

-

Reaction: Heat the reaction mixture to 100-120°C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into ice-water with stirring.

-

Isolation: The solid precipitate of Ethyl 2-(4-(phthalimidomethyl)phenyl)acetate is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Stage 3: Deprotection to Yield Ethyl 2-(4-(aminomethyl)phenyl)acetate

The phthalimide protecting group is removed by hydrazinolysis to liberate the primary amine.

Experimental Protocol:

-

Reaction Setup: Suspend Ethyl 2-(4-(phthalimidomethyl)phenyl)acetate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrazinolysis: Add hydrazine hydrate (1.5-2 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature and add an aqueous solution of hydrochloric acid to dissolve the amine product and precipitate any remaining phthalhydrazide.

-

Isolation: Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Make the residue basic with an aqueous solution of sodium hydroxide and extract the liberated amine with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude Ethyl 2-(4-(aminomethyl)phenyl)acetate.

Pathway 2: Reduction of Ethyl (4-cyanophenyl)acetate

This pathway offers a more direct route to the target amine via the reduction of a nitrile group. The starting material, Ethyl (4-cyanophenyl)acetate, is commercially available.

Stage 1: Catalytic Hydrogenation of Ethyl (4-cyanophenyl)acetate

The cyano group is reduced to a primary amine using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.

Experimental Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel (5-10% by weight of the substrate) in ethanol under an inert atmosphere.

-

Reaction Setup: Add a solution of Ethyl (4-cyanophenyl)acetate (1 equivalent) in ethanol to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(4-(aminomethyl)phenyl)acetate.

Final Step: Formation of the Hydrochloride Salt

To improve stability and handling, the final amine product is converted to its hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the crude Ethyl 2-(4-(aminomethyl)phenyl)acetate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with stirring. Alternatively, a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) can be added dropwise.[1][2][3][4][5][6][7][8][9][10][11][12]

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

-

Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.

Data Presentation

| Reaction Step | Pathway | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Esterification | 1 | 4-(chloromethyl)phenylacetic acid | Ethanol, H₂SO₄ | Ethanol | Reflux | 4-6 | 85-95 |

| Gabriel Reaction | 1 | Ethyl 2-(4-(chloromethyl)phenyl)acetate | Potassium phthalimide | DMF | 100-120 | 2-4 | 80-90 |

| Deprotection | 1 | Ethyl 2-(4-(phthalimidomethyl)phenyl)acetate | Hydrazine hydrate | Ethanol | Reflux | 2-4 | 70-85 |

| Hydrogenation | 2 | Ethyl (4-cyanophenyl)acetate | H₂, Raney Ni | Ethanol | Room Temp | 4-8 | 90-98 |

| Salt Formation | 1 & 2 | Ethyl 2-(4-(aminomethyl)phenyl)acetate | Anhydrous HCl | Diethyl ether / Isopropanol | 0 | 0.5-1 | >95 |

Yields are approximate and may vary depending on reaction scale and optimization.

Mandatory Visualization

Caption: Synthetic pathway via Gabriel synthesis.

Caption: Synthetic pathway via nitrile reduction.

Caption: Experimental workflow for Gabriel synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - prep of HCl in isoOH? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. reddit.com [reddit.com]

- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - HCl solution in Diethyl-Ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. reddit.com [reddit.com]

- 10. Hydrochloric Acid, in Isopropanol, Certified, 0.1000N 0.0010N (0.1M), LabChem 1 L | Buy Online | LabChem, Inc. | Fisher Scientific [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Anhydrous HCl in IPA preparation idea , Hive Methods Discourse [chemistry.mdma.ch]

An In-depth Technical Guide on the Chemical and Physical Properties of CAS 17841-69-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the compound with CAS number 17841-69-9, identified as Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data, presenting detailed experimental protocols for property determination, and visualizing relevant biological pathways and experimental workflows.

Chemical Identity

-

CAS Number: 17841-69-9

-

Chemical Name: Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride

-

Other Names: 4-(Aminomethyl)phenylacetic acid ethyl ester hydrochloride

-

Molecular Formula: C₁₁H₁₆ClNO₂

-

Molecular Weight: 229.71 g/mol

Physicochemical Properties

A summary of the available physicochemical data for Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are computed and have not been experimentally verified in publicly available literature.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Data Type | Reference |

| Physical State | Solid | Experimental | Assumed from melting point |

| Melting Point | 181-185 °C | Experimental | [Vendor Data] |

| pKa | Not available | - | - |

| Solubility | Not available | - | - |

| LogP (XlogP) | 1.1 | Computed | [PubChem] |

| Hydrogen Bond Donors | 1 | Computed | [ChemScene] |

| Hydrogen Bond Acceptors | 3 | Computed | [ChemScene] |

| Rotatable Bonds | 4 | Computed | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Computed | [ChemScene] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to characterize Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride.

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

-

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dry compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped to compact the sample to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Once an approximate melting range is determined, the apparatus is allowed to cool.

-

A fresh sample is prepared, and the temperature is raised rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) are recorded as the melting range.

-

Determining the solubility of a compound, particularly a hydrochloride salt, in various solvents is essential for formulation and in vitro studies. The shake-flask method is a standard approach.

-

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

-

Apparatus: Shake-flask or orbital shaker with temperature control, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a flask.

-

The flask is sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Aliquots of the suspension are withdrawn at various time points (e.g., 24, 48 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in solution is constant).

-

The withdrawn samples are centrifuged or filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.

-

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common method for pKa determination.

-

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the resulting titration curve.

-

Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride is dissolved in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Biological Activity and Signaling Pathway

While specific studies on the biological activity of Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride are limited in public literature, a closely related compound, Ethyl 2-(4-aminophenyl)acetate hydrochloride, is a known precursor to Actarit, a drug used in the treatment of rheumatoid arthritis. The mechanism of action of Actarit involves the inhibition of pro-inflammatory cytokine production. It is plausible that CAS 17841-69-9 may exhibit similar anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Activity Screening

To assess the potential anti-inflammatory effects of Ethyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride, a cell-based in vitro assay can be employed. A common model utilizes lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokine production.

Caption: Workflow for in vitro screening of anti-inflammatory activity.

This workflow provides a robust framework for quantifying the inhibitory effect of the compound on the production of key inflammatory mediators. By determining the IC₅₀ value, researchers can assess the potency of the compound as a potential anti-inflammatory agent.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding biological activity is based on related compounds and represents a hypothesized mechanism of action that requires experimental validation. All laboratory work should be conducted in accordance with appropriate safety guidelines.

The Immunomodulatory and Anti-inflammatory Potential of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and its derivatives represent a class of compounds with significant potential in the development of novel therapeutics, particularly in the realms of immunology and anti-inflammatory medicine. While direct and extensive research on the biological activities of derivatives from this specific parent compound is emerging, studies on structurally related aminophenylacetic acid analogs have revealed promising immunomodulatory and anti-inflammatory properties. This technical guide synthesizes the available data on these related compounds to provide a foundational understanding of their potential mechanisms of action, biological effects, and the experimental methodologies used for their evaluation. The insights presented herein are intended to guide further research and drug discovery efforts centered on this chemical scaffold.

Biological Activities and Potential Therapeutic Applications

Derivatives of aminophenylacetic acid have demonstrated notable effects on key inflammatory pathways. The primary biological activities observed for this class of compounds are their anti-inflammatory and immunomodulatory effects. These properties suggest potential therapeutic applications in autoimmune disorders, chronic inflammatory diseases, and other conditions characterized by a dysregulated immune response.

Anti-inflammatory Activity

The anti-inflammatory properties of aminophenylacetic acid derivatives are believed to be mediated, in part, through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in the inflammatory cascade. By inhibiting the enzymes responsible for their production, these derivatives can effectively reduce inflammation.

Immunomodulatory Activity

The immunomodulatory effects of these compounds are highlighted by their ability to modulate the production of key cytokines, which are signaling proteins that regulate immune responses. Research on related compounds has shown a reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, an increase in the production of anti-inflammatory cytokines like Transforming Growth Factor-beta (TGF-β) has been observed. This cytokine-modulating effect points towards a sophisticated mechanism of immune regulation that could be beneficial in treating a range of immune-mediated diseases.

Quantitative Data on Biological Activity

While specific quantitative data for derivatives of this compound are not yet widely available in the public domain, the following table summarizes representative data from studies on structurally similar aminophenylacetic acid derivatives to provide a comparative baseline for future research.

| Compound Class | Assay | Target/Cell Line | Result (e.g., IC50) | Reference |

| Substituted 2-aminophenylacetic acid derivatives | Prostaglandin Synthetase Inhibition | In vitro enzyme assay | Potent inhibition observed | [1] |

| Pyrrole-derivative of phenylpropanoic acid | Carrageenan-induced paw edema | Wistar rats | Significant reduction in edema | [2][3][4] |

| Pyrrole-derivative of phenylpropanoic acid | LPS-induced cytokine release | Wistar rats (serum) | Significant decrease in TNF-α | [2][3][4] |

| Pyrrole-derivative of phenylpropanoic acid | LPS-induced cytokine release | Wistar rats (serum) | Significant increase in TGF-β1 | [2][3][4] |

Key Signaling Pathways

The biological activities of aminophenylacetic acid derivatives appear to be mediated through their interaction with key inflammatory and immune-regulatory signaling pathways. Based on the observed effects on prostaglandin and cytokine production, the following pathways are of significant interest.

Prostaglandin Synthesis Pathway

This pathway involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes. Inhibition of COX enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Inhibition of Prostaglandin Synthesis.

NF-κB Signaling Pathway in Cytokine Production

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), this pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

References

- 1. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS No. 17841-69-9) is a pivotal pharmaceutical intermediate, primarily recognized for its role in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its critical application in the manufacturing of Loxoprofen, a widely used NSAID. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a thorough understanding of its significance in drug development.

Introduction

The landscape of pharmaceutical manufacturing is continually evolving, with a strong emphasis on the development of efficient and scalable synthetic routes for active pharmaceutical ingredients (APIs). Key to this endeavor is the availability of high-purity, well-characterized chemical intermediates. This compound has emerged as a significant building block, particularly in the synthesis of propionic acid-based NSAIDs. Its bifunctional nature, possessing both an amine and an ester group, allows for versatile chemical modifications, making it a valuable precursor in multi-step organic synthesis. This guide will delve into the technical details of this intermediate, with a focus on its application in the synthesis of Loxoprofen.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 17841-69-9 |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in water and methanol |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is through the Fischer esterification of 4-(aminomethyl)phenylacetic acid.

Reaction Scheme

Experimental Protocol: Fischer Esterification

Materials:

-

4-(aminomethyl)phenylacetic acid

-

Anhydrous ethanol

-

Concentrated hydrochloric acid (or dry HCl gas)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a flame-dried round-bottom flask, add 4-(aminomethyl)phenylacetic acid (1 equivalent).

-

Add a significant excess of anhydrous ethanol to act as both reactant and solvent.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated hydrochloric acid (or bubble dry HCl gas through the solution).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

The product, this compound, will precipitate out of the solution.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to obtain a white to off-white crystalline solid.

Quantitative Data

| Parameter | Typical Value |

| Reaction Time | 4-8 hours |

| Yield | 85-95% |

| Purity (HPLC) | >98% |

Application in the Synthesis of Loxoprofen

This compound is a key precursor in several patented synthetic routes to Loxoprofen, a potent NSAID. One plausible pathway involves the conversion of the aminomethyl group to a bromomethyl group, followed by alkylation of a cyclopentanone derivative.

Proposed Synthetic Workflow for Loxoprofen

Detailed Experimental Protocol for Loxoprofen Synthesis (Illustrative)

The following protocol illustrates a potential synthetic route from a closely related precursor, 2-(4-bromomethylphenyl)propionic acid, which can be derived from Ethyl 2-(4-(aminomethyl)phenyl)acetate.

Step 1: Alkylation of 2-ethoxycarbonylcyclopentanone

Materials:

-

2-(4-bromomethylphenyl)propionic acid

-

2-ethoxycarbonylcyclopentanone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-ethoxycarbonylcyclopentanone (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add sodium ethoxide (1.1 equivalents) and stir until a clear solution is formed.

-

Add 2-(4-bromomethylphenyl)propionic acid (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield the alkylated intermediate.

Step 2: Hydrolysis and Decarboxylation to Loxoprofen

Materials:

-

Alkylated intermediate from Step 1

-

Aqueous acid (e.g., HBr or HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

To the purified intermediate from Step 1, add an excess of aqueous acid.

-

Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and decarboxylation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract the Loxoprofen with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude Loxoprofen.

-

Recrystallize the crude product from a suitable solvent system to obtain pure Loxoprofen.

Mechanism of Action of Loxoprofen: Inhibition of Cyclooxygenase

Loxoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

This compound is a versatile and economically important pharmaceutical intermediate. Its straightforward synthesis and its strategic position in the manufacturing of Loxoprofen underscore its value in the pharmaceutical industry. The detailed protocols and workflow diagrams provided in this guide offer a technical foundation for researchers and professionals involved in the synthesis and development of non-steroidal anti-inflammatory drugs. Further research into optimizing the synthetic routes and exploring its application in the synthesis of other APIs could further enhance its significance in medicinal chemistry.

Spectroscopic Data Interpretation for Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the spectroscopic data for Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. Due to the limited availability of direct experimental spectra for this specific salt, this document presents a comprehensive analysis based on predicted data and established principles of spectroscopic interpretation, supported by data from analogous compounds. This guide is intended to assist researchers in identifying and characterizing this molecule, as well as in understanding its structural features.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₆ClNO₂

-

Molecular Weight: 229.70 g/mol

-

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including ethyl acetate and p-xylene, and established spectroscopic principles.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl CH₃ | ~1.2 | Triplet | 3H |

| Phenyl CH₂ | ~3.6 | Singlet | 2H |

| Aminomethyl CH₂ | ~4.0 | Singlet | 2H |

| Ethyl CH₂ | ~4.1 | Quartet | 2H |

| Aromatic CH | ~7.3 | Multiplet | 4H |

| Ammonium NH₃⁺ | ~8.5 | Broad Singlet | 3H |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Phenyl CH₂ | ~41 |

| Aminomethyl CH₂ | ~45 |

| Ethyl CH₂ | ~61 |

| Aromatic CH | ~129-130 |

| Aromatic C (quaternary) | ~135, ~138 |

| Carbonyl C=O | ~171 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ester) | ~1735 | Strong |

| N-H Bend (Ammonium) | ~1600, ~1500 | Medium |

| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium |

| C-O Stretch (Ester) | ~1240 | Strong |

| C-N Stretch | ~1180 | Medium |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 193 | [M-HCl]⁺ (molecular ion of the free base) |

| 148 | [M-HCl - OCH₂CH₃]⁺ |

| 106 | [M-HCl - COOCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Detailed Spectroscopic Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by signals corresponding to the ethyl ester, the phenyl ring, and the aminomethyl group. The ethyl group protons are expected to show a characteristic triplet at approximately 1.2 ppm (CH₃) and a quartet at around 4.1 ppm (CH₂). The methylene protons of the acetate group attached to the phenyl ring are predicted to appear as a singlet around 3.6 ppm. The benzylic protons of the aminomethyl group will likely be a singlet at approximately 4.0 ppm. The aromatic protons are expected to appear as a multiplet around 7.3 ppm. Due to the presence of the hydrochloride salt, the amine protons will be protonated, giving rise to a broad singlet for the NH₃⁺ group at a downfield chemical shift, estimated to be around 8.5 ppm.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum should display distinct signals for each carbon environment. The ethyl group carbons are expected at approximately 14 ppm (CH₃) and 61 ppm (CH₂). The methylene carbon of the acetate group is predicted around 41 ppm, and the aminomethyl carbon at about 45 ppm. The aromatic carbons will have signals in the 129-138 ppm region, with the quaternary carbons appearing at the lower field end of this range. The carbonyl carbon of the ester is the most deshielded and is expected to have a chemical shift of around 171 ppm.

Infrared (IR) Spectrum

The IR spectrum is predicted to show several characteristic absorption bands. A strong and broad band in the 3200-2800 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary ammonium salt.[1] The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are expected in the 3100-2850 cm⁻¹ range. A very strong absorption around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group.[2][3] Bending vibrations for the ammonium group are anticipated around 1600 and 1500 cm⁻¹. The C-O stretching of the ester will likely produce a strong band around 1240 cm⁻¹.

Mass Spectrum

The mass spectrum of the hydrochloride salt itself is not typically obtained directly. Instead, under the conditions of electron ionization mass spectrometry (EI-MS), the free base is usually observed. The predicted mass spectrum of the free base (molecular weight 193.25 g/mol ) would likely show a molecular ion peak at m/z 193. Common fragmentation patterns for ethyl esters of phenylacetic acids include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 148, and the loss of the entire ethyl acetate moiety (-COOCH₂CH₃) leading to a fragment at m/z 106. A prominent peak at m/z 91, corresponding to the stable tropylium ion, is also a common feature in the mass spectra of compounds containing a benzyl group.[4][5][6]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for the particular instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the ammonium salt may exchange with protic solvents.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical spectral width: 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As the sample is a solid salt, the KBr pellet method is recommended. Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically scanned over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Use a direct insertion probe for solid samples or dissolve the sample in a suitable volatile solvent for injection into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

References

Structural Elucidation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a compound of interest in pharmaceutical research. This document outlines the key analytical techniques and methodologies employed to confirm the molecular structure of this compound. Spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are presented and analyzed in detail. Standard experimental protocols for these techniques are also provided for reproducibility. The logical workflow of the structural determination process is visually represented using a Graphviz diagram.

Introduction

This compound is a primary amine salt with a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.7 g/mol .[1] Accurate structural confirmation is a critical step in the drug development pipeline, ensuring the identity and purity of the active pharmaceutical ingredient. This guide details the application of modern spectroscopic methods to elucidate the structure of this compound, providing a framework for similar analytical challenges.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17841-69-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.7 g/mol | [1] |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in water and methanol | (Typical) |

Spectroscopic Data and Interpretation

The structural elucidation of this compound was achieved through the combined analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | broad singlet | 3H | -NH₃⁺ |

| ~7.4 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₂COOEt) |

| ~7.3 | d, J ≈ 8 Hz | 2H | Ar-H (ortho to CH₂NH₃⁺) |

| ~4.1 | q, J ≈ 7 Hz | 2H | -O-CH₂ -CH₃ |

| ~4.0 | s | 2H | Ar-CH₂ -NH₃⁺ |

| ~3.6 | s | 2H | Ar-CH₂ -COOEt |

| ~1.2 | t, J ≈ 7 Hz | 3H | -O-CH₂-CH₃ |

Interpretation: The downfield region shows two doublets characteristic of a para-substituted benzene ring. The broad singlet at ~8.4 ppm is indicative of the acidic protons of the ammonium group. The quartet at ~4.1 ppm and the triplet at ~1.2 ppm are characteristic of an ethyl ester group. The two singlets at ~4.0 ppm and ~3.6 ppm correspond to the benzylic protons of the aminomethyl and acetate groups, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O (Ester) |

| ~138 | Ar-C (quaternary, attached to CH₂NH₃⁺) |

| ~135 | Ar-C (quaternary, attached to CH₂COOEt) |

| ~130 | Ar-C H |

| ~129 | Ar-C H |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | Ar-CH₂ -NH₃⁺ |

| ~40 | Ar-CH₂ -COOEt |

| ~14 | -O-CH₂-CH₃ |

Interpretation: The carbonyl carbon of the ester group appears at ~171 ppm. The aromatic region shows four distinct signals, corresponding to the two protonated and two quaternary carbons of the para-substituted ring. The signals for the ethyl group carbons and the two benzylic carbons are observed in the aliphatic region. This data is consistent with the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are summarized in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (Ammonium salt) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1610, ~1520 | Medium | C=C stretch (Aromatic ring) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~830 | Strong | p-substituted benzene (C-H out-of-plane bend) |

Interpretation: The strong, broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt.[4] The sharp, intense peak at ~1735 cm⁻¹ confirms the presence of a carbonyl group from the ester.[5][6] Aromatic C=C stretching vibrations are observed around 1610 and 1520 cm⁻¹. The strong band at ~1200 cm⁻¹ is attributed to the C-O stretching of the ester group.[6] The absorption at ~830 cm⁻¹ is indicative of para-substitution on the benzene ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the molecular ion of the free base.

| m/z | Interpretation |

| 194.11 | [M+H]⁺, where M is the free base (C₁₁H₁₅NO₂) |

| 149.08 | [M+H - C₂H₅O]⁺, loss of the ethoxy group |

| 121.07 | [M+H - C₂H₅O - CO]⁺, subsequent loss of carbon monoxide |

| 91.05 | [C₇H₇]⁺, tropylium ion |

Interpretation: The base peak is expected at m/z 194.11, corresponding to the protonated molecule of the free amine. Common fragmentation pathways for ethyl phenylacetate derivatives include the loss of the ethoxy radical and subsequent loss of carbon monoxide, leading to the observed fragment ions.[7] The presence of a peak at m/z 91.05 is characteristic of a benzyllic structure, which can rearrange to the stable tropylium ion.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H and ¹³C NMR Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.[2]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

FT-IR Spectroscopy

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][8]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.[9]

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.[1]

-

Nebulizing Gas: Nitrogen, at a flow rate appropriate for stable spray.

-

Drying Gas: Nitrogen, at a temperature of 200-350 °C.

-

Mass Range: m/z 50-500.

-

-

Processing: The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions.

Visualized Workflow and Structural Confirmation

The logical flow of the structural elucidation process is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

The proposed structure is consistent with all the spectroscopic data obtained. The combined information from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides unambiguous confirmation of the chemical structure of this compound.

Conclusion

The structural elucidation of this compound has been successfully demonstrated through the integrated use of modern spectroscopic techniques. The presented data and experimental protocols serve as a valuable resource for researchers and scientists involved in the characterization of small molecule drug candidates. This systematic approach ensures the accurate identification and structural verification of chemical compounds, a fundamental requirement in drug development and quality control.

References

- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide on the Utility of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride in the Development of Anti-Rheumatic Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a key chemical intermediate primarily recognized for its role as a precursor in the synthesis of the disease-modifying anti-rheumatic drug (DMARD), Actarit (4-acetylaminophenylacetic acid). While direct in vitro and in vivo biological activity data for this compound is not extensively available in public literature, its significance lies in its efficient conversion to Actarit. This guide will focus on the synthetic route from this precursor to Actarit and subsequently provide a comprehensive overview of the in vitro and in vivo activities of Actarit, which represents the ultimate therapeutic application of the title compound.

From Precursor to Active Pharmaceutical Ingredient: The Synthesis of Actarit

The synthesis of Actarit from this compound involves a straightforward acylation reaction. The primary amino group of the precursor is acetylated, typically using acetic anhydride, to yield 4-acetylaminophenylacetic acid (Actarit).

Caption: Synthetic pathway from this compound to Actarit.

Biological Activity of Actarit

Actarit is an anti-inflammatory drug primarily used in the treatment of rheumatoid arthritis. Its mechanism of action is believed to involve the modulation of the immune response.

In Vitro Activity of Actarit

Actarit has demonstrated several key activities in in vitro studies, primarily related to its immunomodulatory and anti-inflammatory effects.

| Assay Type | Cell Line/System | Key Findings | Reference |

| Cytokine Production | RA primary synovial cells | Reduced spontaneous secretion of TNF-α and IL-1β at therapeutic concentrations (10-5-10-6 M). | [1] |

| Carbonic Anhydrase Inhibition | Enzyme Assay | Inhibitor of Carbonic Anhydrase II (CAII) with an IC50 of 422 nM. | [2] |

Experimental Protocol: Cytokine Production Assay in RA Synovial Cells [1]

-

Cell Culture: Primary synovial cells from patients with rheumatoid arthritis were cultured.

-

Treatment: Cells were co-cultured with Actarit at concentrations ranging from 10-4 to 10-7 M.

-

Analysis: The levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the cell culture supernatant were measured using standard immunoassay techniques (e.g., ELISA).

In Vivo Activity of Actarit

In vivo studies in animal models of arthritis have shown that Actarit can effectively suppress disease progression.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Type II Collagen-Induced Arthritis in DBA/1J Mice | Oral administration, once daily for 35 days | Dose-dependently lowered the arthritis score, reduced new bone formation, synovitis, cartilage erosion, and bone destruction. Suppressed delayed-type hypersensitivity to type II collagen. | [3] |

| Experimental Autoimmune Encephalomyelitis in Lewis Rats | 300 mg/kg, i.p., from day 8 to 14 after immunization | Suppressed clinical manifestations and pathological findings. | [2] |

Experimental Protocol: Type II Collagen-Induced Arthritis in Mice [3]

-

Induction of Arthritis: DBA/1J mice were immunized twice with bovine type II collagen.

-

Treatment: Actarit was administered orally once a day for 35 days following the first immunization.

-

Assessment:

-

Clinical: The incidence and severity of arthritis were monitored and scored.

-

Radiological: New bone formation in the limbs was assessed by radiography.

-

Histopathological: Synovitis, cartilage erosion, and bone destruction were evaluated from tissue sections.

-

Immunological: Serum levels of anti-collagen II antibodies and delayed-type hypersensitivity reactions were measured.

-

Mechanism of Action of Actarit

The therapeutic effects of Actarit in rheumatoid arthritis are attributed to its ability to modulate the immune system. The exact mechanism is not fully elucidated but is thought to involve the suppression of pro-inflammatory cytokines and the modulation of T-cell activity.[4][5]

Caption: Proposed mechanism of action of Actarit in rheumatoid arthritis.

Conclusion

This compound serves as a crucial starting material for the synthesis of Actarit, a valuable therapeutic agent for rheumatoid arthritis. While the direct biological profile of the precursor is not well-documented, the well-established in vitro and in vivo anti-inflammatory and immunomodulatory activities of its derivative, Actarit, underscore its importance in medicinal chemistry and drug development. The data presented in this guide, focusing on Actarit, provides researchers and scientists with a comprehensive understanding of the therapeutic potential that originates from this key chemical intermediate. Further investigation into the biological activities of the precursor itself and other derivatives could potentially unveil new therapeutic applications.

References

- 1. Effects of actarit on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of actarit on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Actarit? [synapse.patsnap.com]

- 5. What is Actarit used for? [synapse.patsnap.com]

The Versatile Synthon: A Technical Guide to Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a key building block in medicinal chemistry, prized for its bifunctional nature which allows for the facile introduction of a phenylacetate moiety into a target molecule. This synthon incorporates a primary amine for amide bond formation and an ethyl ester that can be further manipulated, making it a valuable tool in the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthetic applications, and its role in the development of therapeutic agents, with a focus on its application in the synthesis of Factor Xa inhibitors and GPR119 agonists.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 17841-69-9[1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 181-185 °C |

| Storage | 2-8 °C, Inert atmosphere |

Core Synthetic Applications: Amide Bond Formation

The primary utility of this compound lies in the reactivity of its primary amine, which readily participates in amide bond formation with carboxylic acids or their activated derivatives. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of this versatile synthon to a wide array of molecular scaffolds.

General Experimental Protocol for Amide Coupling

A variety of coupling reagents can be employed for the amidation of this compound. Below are three common and effective protocols.

Protocol 1: Using HATU as a Coupling Reagent

-

Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

-

Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Using EDCI and HOBt

-

To a solution of the carboxylic acid (1.0 eq) and this compound (1.0 eq) in DMF or dichloromethane (DCM), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and a tertiary amine base such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).

-

Stir the mixture at room temperature for 12-24 hours.

-

Work-up the reaction as described in Protocol 1.

-

Purify the product via column chromatography.

Protocol 3: Acyl Chloride Method

-

Convert the carboxylic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride, typically in an inert solvent like DCM with a catalytic amount of DMF.

-

In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as DIPEA or pyridine (2.0-3.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the acyl chloride (1.0-1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the product by column chromatography.

Application in the Synthesis of Factor Xa Inhibitors

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. The 4-(aminomethyl)phenyl scaffold is a common feature in many direct FXa inhibitors, where it often serves to interact with the S4 binding pocket of the enzyme.

Workflow for the Synthesis of a Rivaroxaban Analog

While direct synthesis of the commercial drug Rivaroxaban does not start from this compound, a closely related analog can be synthesized to illustrate the utility of this synthon. The following workflow outlines the key synthetic transformations.

Caption: Synthetic workflow for a Rivaroxaban analog.

Factor Xa Signaling Pathway

Inhibitors derived from this synthon block the activity of Factor Xa, thereby interrupting the coagulation cascade and preventing the formation of thrombin.

Caption: Simplified Factor Xa coagulation cascade.

Representative Biological Data: Factor Xa Inhibitors

The following table presents IC₅₀ values for representative Factor Xa inhibitors that feature a 4-(aminomethyl)phenyl scaffold, demonstrating the potency that can be achieved with this structural motif.

| Compound ID | Modification on Amine | Factor Xa IC₅₀ (nM) |

| Analog 1 | 5-Chlorothiophene-2-carboxamido | 0.7 |

| Analog 2 | 2-Fluorobenzamido | 1.2 |

| Analog 3 | Pyrimidine-5-carboxamido | 3.5 |

| Analog 4 | 1-Methyl-1H-pyrazole-3-carboxamido | 5.8 |

Note: Data is representative and compiled from various sources on Factor Xa inhibitors with similar scaffolds.

Application in the Synthesis of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones. The 4-(aminomethyl)phenylacetate moiety can serve as a core component in the design of novel GPR119 agonists.

GPR119 Signaling Pathway

GPR119 agonists initiate a signaling cascade that leads to increased insulin secretion.

Caption: GPR119 signaling pathway.

Representative Biological Data: GPR119 Agonists

The following table presents EC₅₀ values for representative GPR119 agonists that could be synthesized using the 4-(aminomethyl)phenylacetate scaffold.

| Compound ID | Modification on Amine | GPR119 EC₅₀ (nM) |

| Analog A | Pyrimidine-2-carboxamido | 12 |

| Analog B | 4-Cyanobenzamido | 25 |

| Analog C | 6-Methylnicotinamido | 50 |

| Analog D | Thiazole-4-carboxamido | 75 |

Note: Data is representative and compiled from various sources on GPR119 agonists with similar structural features.

Conclusion

This compound is a highly valuable and versatile synthon in medicinal chemistry. Its ability to readily form amide bonds allows for its incorporation into a wide range of molecular architectures, leading to the development of potent and selective therapeutic agents. As demonstrated by its application in the synthesis of Factor Xa inhibitors and GPR119 agonists, this building block provides a reliable and efficient means of accessing key pharmacophores. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

References

An In-depth Technical Guide to the Fundamental Chemical Reactions of Ethyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical reactions of Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a key intermediate in pharmaceutical and medicinal chemistry. This document details its synthesis, core reactions including N-acylation and ester hydrolysis, and potential degradation pathways. Experimental protocols, quantitative data from related compounds, and workflow diagrams for its application in Proteolysis Targeting Chimeras (PROTACs) are presented to facilitate its use in research and drug development.

Introduction

This compound is a bifunctional molecule incorporating a primary amine and an ethyl ester, making it a versatile building block in organic synthesis. Its phenylacetate scaffold is a common motif in biologically active compounds. This guide will explore the essential chemical transformations of this compound, providing a technical resource for scientists in the field.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-nitrophenylacetic acid. The general synthetic strategy involves the reduction of the nitro group to a primary amine, followed by esterification of the carboxylic acid, and finally, formation of the hydrochloride salt.

Synthesis of 4-Aminophenylacetic Acid

A common precursor, 4-aminophenylacetic acid, can be synthesized by the reduction of 4-nitrophenylacetic acid. A typical laboratory-scale procedure involves the use of hydrogen sulfide in aqueous ammonia.

Experimental Protocol: Reduction of 4-Nitrophenylacetic Acid

-

In a suitable reaction vessel, dissolve 100 g of 4-nitrophenylacetic acid in 500 mL of 6 N aqueous ammonia with shaking.

-

Cool the flask in an ice bath and saturate the mixture with hydrogen sulfide gas, maintaining the temperature below 50°C.

-

After saturation, gently boil the solution under a fume hood to expel excess hydrogen sulfide and ammonia. The solution's color will change from dark orange-red to pale yellow.

-

Filter the hot solution by suction to remove precipitated sulfur.

-

Rapidly stir in 40 mL of glacial acetic acid into the hot filtrate to crystallize the 4-aminophenylacetic acid.

-

The crude product can be recrystallized from water to yield pure 4-aminophenylacetic acid.

Esterification and Hydrochloride Salt Formation

The subsequent esterification of 4-aminophenylacetic acid with ethanol can be catalyzed by a strong acid, such as sulfuric acid, followed by treatment with hydrochloric acid to yield the final product.[1]

Experimental Protocol: Synthesis of this compound